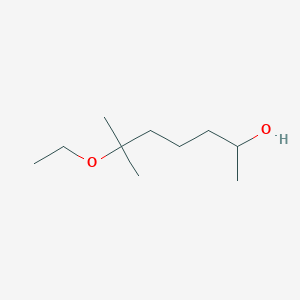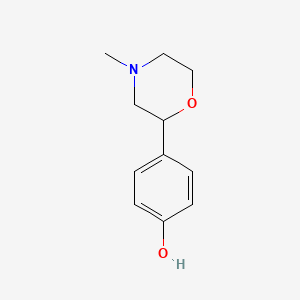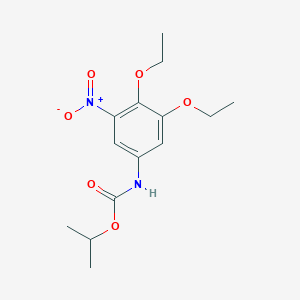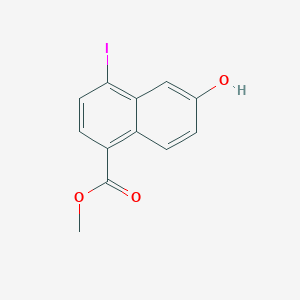
methyl 6-hydroxy-4-iodonaphthalene-1-carboxylate
Descripción general
Descripción
Methyl 6-hydroxy-4-iodo-1-naphthoate is an organic compound with the molecular formula C12H9IO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a hydroxyl group, an iodine atom, and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-4-iodo-1-naphthoate typically involves the iodination of a naphthalene derivative followed by esterification. One common method includes the following steps:
Iodination: The starting material, 6-hydroxy-1-naphthoic acid, undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium.
Esterification: The resulting 6-hydroxy-4-iodo-1-naphthoic acid is then esterified using methanol and a catalyst like sulfuric acid to form Methyl 6-hydroxy-4-iodo-1-naphthoate.
Industrial Production Methods
Industrial production of Methyl 6-hydroxy-4-iodo-1-naphthoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large-scale iodination using industrial reactors to ensure uniform distribution of iodine.
Continuous Esterification: Continuous flow reactors are employed for the esterification process to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-hydroxy-4-iodo-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-oxo-4-iodo-1-naphthoate.
Reduction: Methyl 6-hydroxy-1-naphthoate.
Substitution: Methyl 6-hydroxy-4-amino-1-naphthoate or Methyl 6-hydroxy-4-thio-1-naphthoate.
Aplicaciones Científicas De Investigación
Methyl 6-hydroxy-4-iodo-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-hydroxy-4-iodo-1-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-hydroxy-1-naphthoate: Lacks the iodine atom, making it less reactive in halogen bonding.
Methyl 4-iodo-1-naphthoate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Methyl 6-hydroxy-4-bromo-1-naphthoate: Contains a bromine atom instead of iodine, leading to different reactivity and biological effects.
Uniqueness
Methyl 6-hydroxy-4-iodo-1-naphthoate is unique due to the presence of both a hydroxyl group and an iodine atom, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H9IO3 |
|---|---|
Peso molecular |
328.10 g/mol |
Nombre IUPAC |
methyl 6-hydroxy-4-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9IO3/c1-16-12(15)9-4-5-11(13)10-6-7(14)2-3-8(9)10/h2-6,14H,1H3 |
Clave InChI |
SYFMVPLWVNZZHH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC(=CC2=C(C=C1)I)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
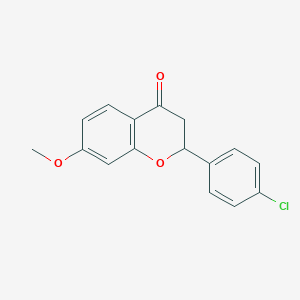
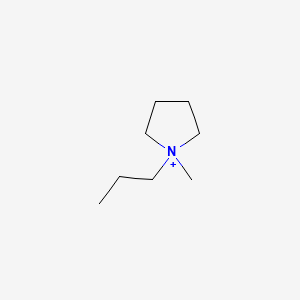
![8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8573866.png)
![ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate](/img/structure/B8573872.png)
![4-Chloro-7-propyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8573881.png)

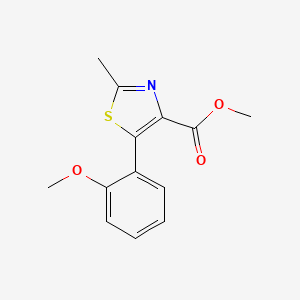
![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B8573910.png)
![2-(Propane-2-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B8573918.png)
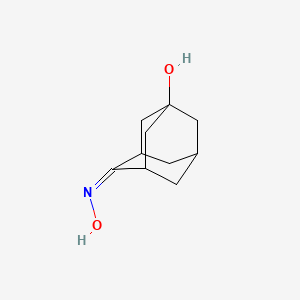
![4-[(3-Phenylprop-2-en-1-yl)amino]benzoic acid](/img/structure/B8573927.png)
